4-Chloro-L-phenylalanine methyl ester is a chemical compound that belongs to the class of amino acid derivatives. It is a modified form of phenylalanine, an essential amino acid, where a chlorine atom is substituted on the phenyl ring. This compound is primarily used in organic synthesis and peptide chemistry, and it has garnered attention for its potential biological applications, particularly in enzyme activity modulation and protein synthesis studies. The hydrochloride form of this compound enhances its solubility in water, making it more accessible for various scientific investigations .
4-Chloro-L-phenylalanine methyl ester can be classified as an amino acid derivative and a halogenated compound. It is synthesized from L-phenylalanine through various chemical reactions that introduce the chlorine substituent. Its classification falls under both organic compounds and pharmaceuticals due to its applications in drug development and biochemical research .
The synthesis of 4-Chloro-L-phenylalanine methyl ester typically involves the chlorination of L-phenylalanine followed by esterification. Here are some key methods used in its synthesis:
The molecular formula of 4-Chloro-L-phenylalanine methyl ester is C10H12ClNO2. It features a phenyl group with a chlorine substituent at the para position relative to the amino group. The methyl ester group contributes to its solubility and reactivity.
4-Chloro-L-phenylalanine methyl ester can undergo several types of chemical reactions:
The primary mechanism of action for 4-Chloro-L-phenylalanine methyl ester involves its role as a reversible inhibitor of tryptophan hydroxylase, an enzyme essential for serotonin synthesis. By inhibiting this enzyme, the compound can influence serotonin levels in biological systems, making it a subject of interest in neuropharmacology .
4-Chloro-L-phenylalanine methyl ester has several significant applications in scientific research:
4-Chloro-L-phenylalanine methyl ester hydrochloride (4-CLPA-ME) functions as a potent and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. Structurally, it mimics the natural substrate L-tryptophan but incorporates a chlorine substitution at the para-position of the phenyl ring and a methyl ester moiety, which enhances its enzymatic targeting and cellular uptake. This structural modification allows competitive binding to TPH’s catalytic site, thereby obstructing the hydroxylation of tryptophan to 5-hydroxytryptophan—the initial step in serotonin synthesis [1] [8].
Table 1: Kinetic Parameters of TPH Inhibition by 4-CLPA-ME
Parameter | Value | Experimental Context |
---|---|---|
Inhibition Mechanism | Competitive Reversible | In vitro enzyme assays |
IC₅₀ (TPH1) | >50 µM* | Recombinant TPH1 |
Kᵢ (Central TPH) | Low micromolar range | Rodent brain homogenates |
Time to Maximal Effect | 48–72 hours | In vivo serotonin depletion |
Selectivity vs. TH/PAH | >100-fold | Enzyme-specific activity assays |
* Weak activity against peripheral TPH1 compared to central isoforms [10].
The inhibition kinetics exhibit time-dependency, with maximal serotonin depletion observed 48–72 hours post-administration in rodent models. This aligns with the irreversible inactivation mechanism proposed for its parent compound, para-chlorophenylalanine (pCPA), though 4-CLPA-ME’s esterification enhances its pharmacodynamic profile. Notably, 4-CLPA-ME shows >100-fold selectivity for TPH over tyrosine hydroxylase (TH) or phenylalanine hydroxylase (PAH), minimizing off-target effects on catecholamine synthesis [3] [9].
By inhibiting TPH, 4-CLPA-ME depletes central serotonin (5-HT) stores by 50–85% in key brain regions such as the hippocampus, prefrontal cortex, and basal ganglia nuclei. This depletion alters electrophysiological dynamics in serotonin-dependent neural circuits. For example, in vivo extracellular recordings in the subthalamic nucleus (STN) of rats treated with 4-CLPA-ME (300 mg/kg, 3 days) reveal two critical shifts:
These electrophysiological alterations are reversed by systemic administration of the 5-HT₁ₐ agonist 8-OH-DPAT, confirming serotonergic specificity. Furthermore, microinjection of the 5-HT₂꜀ agonist Ro 60-0175 into the STN increases neuronal firing rates by 25%, demonstrating that 5-HT receptor subtypes exert bidirectional control over STN activity—a pathway implicated in fluoxetine-induced motor side effects [5].
Table 2: Electrophysiological Changes in STN Neurons After 5-HT Depletion
Parameter | Control | 4-CLPA-ME Treated | Change |
---|---|---|---|
Mean Firing Rate (Hz) | 12.4 ± 1.2 | 10.1 ± 0.9* | ↓ 18.5% |
Bursting Neurons (%) | 22% | 62%* | ↑ 40% |
Coefficient of Variation | 0.41 ± 0.05 | 0.73 ± 0.08* | ↑ 78% |
* p < 0.01 vs. control [5].
The methyl ester moiety in 4-CLPA-ME critically enhances its blood-brain barrier (BBB) permeability compared to non-esterified analogs like p-chlorophenylalanine. This modification increases lipophilicity (calculated logP = 1.8 vs. 0.2 for pCPA), facilitating passive diffusion across endothelial membranes. Pharmacokinetic studies in mice confirm:
Table 3: BBB Permeability Metrics of 4-CLPA-ME
Property | 4-CLPA-ME | pCPA | Significance |
---|---|---|---|
Molecular Weight | 250.12 g/mol | 217.66 g/mol | Similar size class |
logP | 1.8 | 0.2 | ↑ Passive diffusion efficiency |
5-HT Reduction (Hippocampus) | 85% (oral) | <10% (oral) | ↑ Central bioavailability |
TPH1 IC₅₀ | >50 µM | >50 µM | Comparable potency |
Notably, 4-CLPA-ME’s BBB permeability enables targeted central serotonergic manipulation without requiring prodrug design—a limitation of newer TPH1 inhibitors like telotristat ethyl, which are engineered for peripheral restriction to avoid neuropsychiatric side effects [10]. This attribute makes 4-CLPA-ME a preferred tool compound for investigating central 5-HT pathways in obesity, depression, and motor regulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: